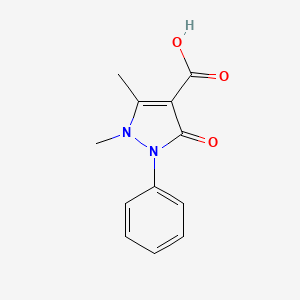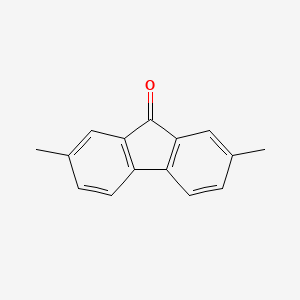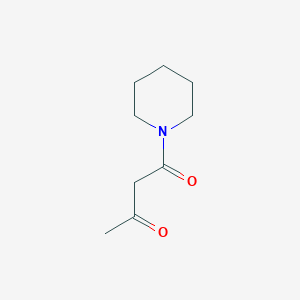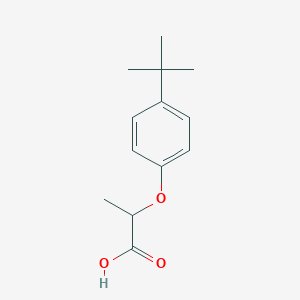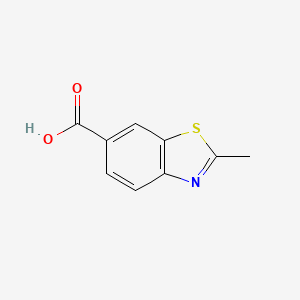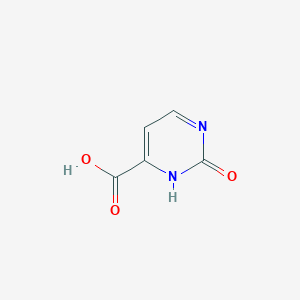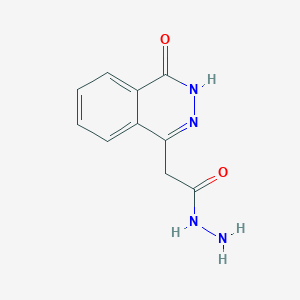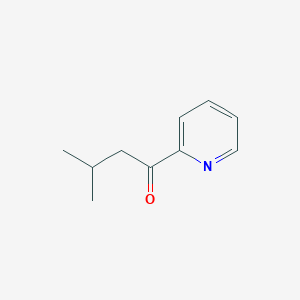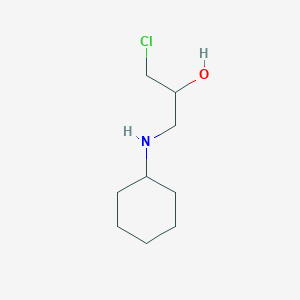
1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (DFPPD) is a fluorinated pyrrole derivative that has been studied in a variety of scientific contexts. It has been used as a reagent in organic synthesis, a catalyst in redox reactions, and a building block in the synthesis of more complex molecules. It has also been studied for its potential applications in biochemistry and physiology, as it has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione derivatives are investigated as effective organic inhibitors of carbon steel corrosion in acidic environments. Studies demonstrate their efficacy in protecting carbon steel from corrosion in hydrochloric acid medium, highlighting their potential in industrial corrosion prevention applications (Zarrouk et al., 2015).
Organic Electronics
These compounds have significant relevance in the field of organic electronics. Their synthesis and unique properties, like photoluminescence and thermal stability, are explored for potential applications in organic thin film transistors and photovoltaic cells. This research explores their utility in developing more efficient, stable, and environmentally friendly electronic devices (Gendron et al., 2014); (Song et al., 2013).
Polymer Science
In polymer science, derivatives of this compound are integral in synthesizing new conjugated polymers. These polymers exhibit unique properties such as enhanced photoluminescence and thermal stability, making them suitable for electronic applications like light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).
Material Synthesis and Properties
The synthesis and characterization of these compounds extend to exploring their solubility and solvent effects, which is crucial in various industrial and research applications. Understanding these properties aids in developing materials with desired characteristics for specific applications (Li et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione , also known as N-(2,4-Difluorophenyl)maleimide N-substituted maleimides, a group to which this compound belongs, have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Mode of Action
The exact mode of action of This compound It’s known that n-substituted maleimides can interfere with the biosynthesis of chitin and β(1,3)glucan in fungal cells . This interference can disrupt the structural integrity of the fungal cell wall, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to the biosynthesis of chitin and β(1,3)glucan in fungal cells Disruption of these pathways can lead to a compromised cell wall and ultimately cell death
Result of Action
The molecular and cellular effects of This compound are likely related to its interference with the biosynthesis of chitin and β(1,3)glucan in fungal cells . This interference can lead to a compromised cell wall and ultimately cell death.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAYULVQTJAUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290262 | |
| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-65-0 | |
| Record name | 6954-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


